Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate
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Overview
Scientific Research Applications
Synthesis and Characterization
The preparation and characterization of new quinazolinone-based derivatives, including compounds related to Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate, have been explored. These compounds are synthesized using methods like S-arylation and characterized through techniques such as NMR, Raman, and infrared spectroscopy. Such compounds have shown potent cytotoxic activity against various human cancer cell lines, underscoring their potential as effective anti-cancer agents (Riadi et al., 2021).
Antibacterial and Antifungal Activities
Compounds structurally related to this compound, such as those derived from hydroxyquinoline, have been synthesized and evaluated for their antimicrobial activities. These compounds have demonstrated significant inhibition of bacterial and fungal growth, highlighting their potential in addressing antimicrobial resistance (Ahmed et al., 2006).
Luminescence and Fluorescence Studies
The luminescence properties of N-aryl-2-aminoquinolines, which share structural features with this compound, have been investigated. These studies show that the fluorescence quantum yield varies with the solvent, influenced by factors like hydrogen bonding and excited-state intramolecular proton transfer (ESIPT), providing insights into their potential applications in biological imaging and molecular probes (Hisham et al., 2019).
Catalysis and Chemical Transformations
Research into ethyl acetate derivatives, including those similar to this compound, has led to the development of new catalytic processes. For example, palladium(0) nanoparticles have been used as an efficient catalyst for the one-pot synthesis of polyhydroquinolines, demonstrating the role of these compounds in facilitating chemical transformations (Saha & Pal, 2011).
Safety and Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .
Properties
IUPAC Name |
ethyl 2-[4-(6-fluoroquinolin-4-yl)cyclohex-3-en-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h5,7-10,12-13H,2-4,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXULBPNNZVONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(=CC1)C2=C3C=C(C=CC3=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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